L-Hexanoylcarnitine

Catalog No.
S617495
CAS No.
22671-29-0
M.F
C13H25NO4
M. Wt
259.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Hexanoylcarnitine

CAS Number

22671-29-0

Product Name

L-Hexanoylcarnitine

IUPAC Name

(3R)-3-hexanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1

InChI Key

VVPRQWTYSNDTEA-LLVKDONJSA-N

SMILES

Array

Canonical SMILES

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Isomeric SMILES

CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

The exact mass of the compound L-Hexanoylcarnitine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

L-Hexanoylcarnitine (CAS 22671-29-0) is an endogenous medium-chain acylcarnitine characterized by a six-carbon acyl chain esterified to the L-enantiomer of carnitine. In analytical and industrial workflows, it serves as a critical quantitative standard for isotope-dilution tandem mass spectrometry (MS/MS) newborn screening panels and as a highly specific substrate for metabolic enzyme assays [1]. Its betaine structure and medium chain length confer excellent aqueous solubility compared to long-chain derivatives, making it highly processable in buffer systems without the need for heavy surfactants. Procuring high-purity L-Hexanoylcarnitine is essential for resolving diagnostic ratios (e.g., C8/C6) in medium-chain acyl-CoA dehydrogenase deficiency (MCADD) screening and for ensuring stereoselective compatibility in carnitine octanoyltransferase (COT) transport assays [REFS-1, REFS-2].

Substituting L-Hexanoylcarnitine with racemic mixtures (DL-Hexanoylcarnitine) or adjacent chain lengths (such as L-Octanoylcarnitine or Acetylcarnitine) compromises both quantitative accuracy and biological relevance. Acylcarnitine hydrolases and transferases are strictly stereoselective, meaning the D-enantiomer acts as an inactive diluent or competitive inhibitor in metabolic flux assays, completely failing to trigger targeted enzymatic hydrolysis [1]. Furthermore, in MS/MS calibration, ionization efficiencies and diagnostic thresholds are strictly chain-length dependent. Using a C8 or C2 standard to extrapolate C6 concentrations leads to critical quantification errors in clinical metabolomics, as the specific C8/C6 and C6/C2 ratios are required to differentiate true metabolic deficiencies from false-positive artifacts [2].

Enantiomeric Specificity in Enzymatic Hydrolysis and Transport

Assays involving acylcarnitine transport and hydrolysis require the pure L-enantiomer due to strict enzyme stereoselectivity. For instance, specific short- and medium-chain acylcarnitine hydrolases (such as PA5384) exclusively hydrolyze the L-enantiomer, showing zero catalytic activity toward the D-isomer [1]. Utilizing a DL-racemic mixture introduces 50% inactive material, which can skew kinetic measurements and inhibit accurate metabolic profiling.

Evidence DimensionEnzymatic Hydrolysis Activity
Target Compound DataL-Hexanoylcarnitine (100% specific substrate utilization)
Comparator Or BaselineD-isomer / DL-mixture (0% activity for D-enantiomer)
Quantified DifferenceAbsolute stereoselectivity (L-isomer exclusively active)
ConditionsIn vitro hydrolase/transferase assays

Procuring enantiomerically pure L-Hexanoylcarnitine is mandatory for enzymatic assays to prevent competitive inhibition and ensure accurate kinetic modeling.

Chain-Length Specificity in MS/MS Calibration Curves

In MS/MS newborn screening, L-Hexanoylcarnitine (C6) must be quantified independently of L-Octanoylcarnitine (C8) to establish diagnostic ratios. Calibration curves for L-Hexanoylcarnitine demonstrate strict linearity over a 0.5–10 μmol/L concentration range with an interday precision (CV) of 15% [1]. Because ionization efficiency varies by chain length, using C8 or C2 standards to estimate C6 levels results in inaccurate quantification.

Evidence DimensionMS/MS Calibration Linearity and Precision
Target Compound DataL-Hexanoylcarnitine (Linear 0.5–10 μmol/L, 15% CV)
Comparator Or BaselineL-Octanoylcarnitine (Distinct ionization, cannot cross-calibrate)
Quantified DifferenceChain-specific quantification required for diagnostic ratios (C8/C6)
ConditionsIsotope dilution tandem mass spectrometry (MS/MS) from dried blood spots

Analytical workflows must procure exact C6 standards to build valid calibration curves and prevent false-positive diagnostic results.

Aqueous Solubility and Buffer Processability

The ionic betaine structure of L-carnitine imparts high water solubility, but this solubility decreases exponentially as the acyl chain lengthens. L-Hexanoylcarnitine (C6) maintains excellent aqueous solubility, easily formulated at ≥ 2.5 mg/mL (9.64 mM) in mild solvent mixtures like 10% DMSO/saline . This is in stark contrast to long-chain derivatives like L-Palmitoylcarnitine (C16), which require heavy detergents or intense sonication to prevent micelle formation and precipitation.

Evidence DimensionAqueous Buffer Solubility
Target Compound DataL-Hexanoylcarnitine (Highly soluble, ≥ 2.5 mg/mL in mild aqueous conditions)
Comparator Or BaselineLong-chain acylcarnitines (e.g., C16) (Requires strong surfactants/solvents)
Quantified DifferenceSuperior processability without cell-lysing detergents
ConditionsStandard in vitro assay buffer formulation

High aqueous solubility allows for seamless integration into live-cell or enzymatic assays without the confounding toxicity of heavy surfactants.

Quantitative MS/MS Standards for Newborn Metabolic Screening

L-Hexanoylcarnitine is an essential reference standard for isotope dilution tandem mass spectrometry. It is used to generate precise calibration curves (0.5–10 μmol/L) to measure C6 levels and calculate C8/C6 diagnostic ratios, which are critical for confirming Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) without false positives [1].

Substrate Profiling in Carnitine Acyltransferase Assays

Due to its strict L-enantiomeric purity and medium chain length, this compound is the optimal substrate for characterizing the kinetics of carnitine O-octanoyltransferase (COT) and medium-chain specific hydrolases, ensuring no competitive inhibition from inactive D-isomers[2].

Metabolomic Biomarker Research in Respiratory and Celiac Diseases

Beyond MCADD, L-Hexanoylcarnitine is utilized as a targeted biomarker in untargeted and targeted metabolomics panels investigating asthma (where C6-carnitine is identified as a hub metabolite) and celiac disease, requiring high-purity standards for accurate serum or bronchoalveolar lavage fluid (BALF) quantification .

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

259.17835828 Da

Monoisotopic Mass

259.17835828 Da

Heavy Atom Count

18

Wikipedia

O-hexanoyl-L-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Last modified: 08-15-2023

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